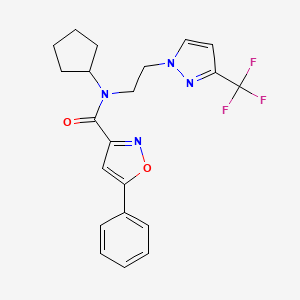
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound known for its distinct chemical structure, featuring a trifluoromethyl-pyrazolyl group and an isoxazole moiety. This configuration grants it a unique set of properties that make it a subject of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is utilized in a wide array of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Explored for potential therapeutic applications due to its bioactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the isoxazole ring, followed by the introduction of the trifluoromethyl-pyrazolyl group. Key reagents include cyclopentanone, phenylhydrazine, and trifluoromethylation agents. Reaction conditions often require controlled temperatures and the use of organic solvents.
Industrial Production Methods: For industrial-scale production, optimization of yield and purity is crucial. This may involve the use of high-pressure liquid chromatography (HPLC) for purification and advanced reactor systems to manage the complex synthetic steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides, amines.
Major Products:
Oxidation products include carboxylic acids and ketones.
Reduction leads to alcohols and amines.
Substitution reactions yield various functionalized derivatives.
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity. The isoxazole ring plays a crucial role in stabilizing the compound's interaction with its targets, leading to the modulation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is unique due to its trifluoromethyl-pyrazolyl and isoxazole moieties. Similar compounds include:
N-cyclopentyl-5-phenyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
N-cyclopentyl-5-phenyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
These analogs share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
And there you have it—a detailed look at this compound! Anything specific you’d like to delve deeper into?
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)19-10-11-27(25-19)12-13-28(16-8-4-5-9-16)20(29)17-14-18(30-26-17)15-6-2-1-3-7-15/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMOFKIITHDSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
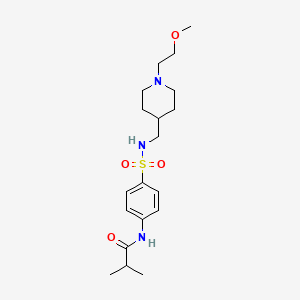
![4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2931698.png)
![1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2931699.png)
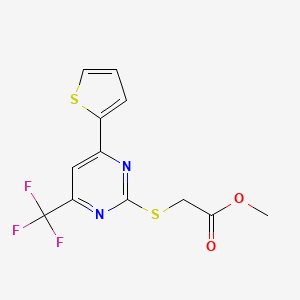
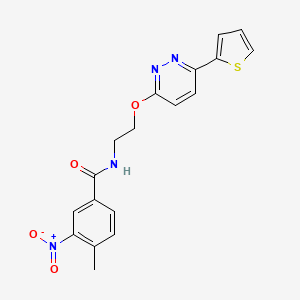
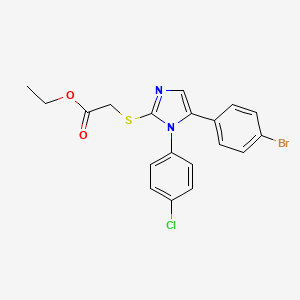
![1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2931709.png)
![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)
![3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline](/img/structure/B2931711.png)

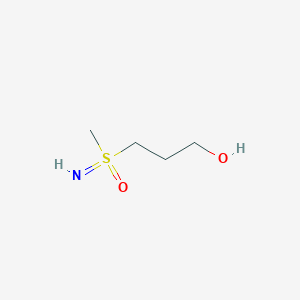
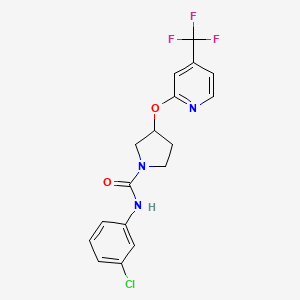
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)
![9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2931719.png)
